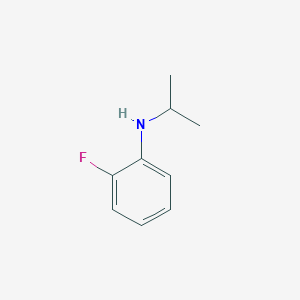

N-isopropyl-2-fluoroaniline

Vue d'ensemble

Description

N-isopropyl-2-fluoroaniline: is an organic compound belonging to the class of anilines, which are aromatic amines. This compound is characterized by the presence of an isopropyl group and a fluorine atom attached to the benzene ring. It is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reduction of Nitro Compounds: One common method for preparing N-isopropyl-2-fluoroaniline involves the reduction of 2-fluoronitrobenzene using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures and pressures.

Amination Reactions: Another method involves the direct amination of 2-fluorobenzene using isopropylamine in the presence of a transition metal catalyst.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and minimal by-products .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-isopropyl-2-fluoroaniline can undergo oxidation reactions to form corresponding nitroso and nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can convert it to N-isopropyl-2-fluorocyclohexylamine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed:

Oxidation: N-isopropyl-2-fluoronitrobenzene.

Reduction: N-isopropyl-2-fluorocyclohexylamine.

Substitution: Various substituted anilines depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

N-Isopropyl-2-fluoroaniline is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure allows it to serve as a building block for more complex molecules, facilitating the development of new compounds with desired biological activities. The presence of the fluorine atom enhances its reactivity, making it a valuable component in synthetic pathways that require specific functional groups.

Fluorination Techniques

The compound is also relevant in studies focusing on selective fluorination methods. Research indicates that introducing fluorine atoms into organic molecules can significantly alter their chemical and biological properties. For instance, the development of efficient and selective methods for fluorination on an industrial scale remains a critical area of research due to the demand for fluorinated compounds in drug development and other applications .

Biological Research

Studying Biological Interactions

In biological contexts, this compound is used to investigate the effects of fluorinated anilines on biological systems. It aids in understanding how these compounds interact with enzymes and receptors, which is crucial for drug design and development. The unique properties imparted by the fluorine atom can enhance binding affinities to biological targets, leading to increased efficacy.

Case Study: Antiviral Activity

A notable case study demonstrated that compounds similar to this compound exhibited antiviral activities against SARS-CoV-2. Fluorinated derivatives were found to enhance cellular potency significantly when incorporated into drug candidates targeting viral infections . This highlights the potential of this compound derivatives in developing effective antiviral therapies.

Medicinal Chemistry

Drug Development Potential

The compound is under investigation for its potential use in treating various diseases, including cancer and bacterial infections. Its derivatives have shown promise as inhibitors of specific molecular targets involved in disease progression. For example, some studies have reported that fluorinated compounds can improve the pharmacological profiles of drug candidates by enhancing their stability and bioavailability .

Mechanism of Action

The mechanism through which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The incorporation of fluorine not only increases binding affinity but may also confer metabolic stability, making these compounds more viable as therapeutic agents.

Industrial Applications

Dyes and Pigments Production

In the chemical industry, this compound is employed in the production of dyes and pigments. Its unique chemical structure allows for various applications where color stability and vibrancy are essential. The compound's properties make it suitable for creating materials with specific optical characteristics.

Comparison with Similar Compounds

To understand its uniqueness, a comparison with similar compounds reveals distinct differences:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Fluoroaniline | Fluorine at ortho position | Lacks isopropyl group |

| 4-Fluoroaniline | Fluorine at para position | Different reactivity patterns |

| 3-Fluoroaniline | Fluorine at meta position | Variations in lipophilicity |

| N-Isopropyl-3-fluoroaniline | Isopropyl group | Enhanced lipophilicity |

Mécanisme D'action

The mechanism of action of N-isopropyl-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity to these targets, leading to increased biological activity. The isopropyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity .

Comparaison Avec Des Composés Similaires

2-Fluoroaniline: Similar in structure but lacks the isopropyl group.

4-Fluoroaniline: The fluorine atom is positioned differently on the benzene ring.

2,4-Difluoroaniline: Contains two fluorine atoms on the benzene ring

Uniqueness: N-isopropyl-2-fluoroaniline is unique due to the presence of both the isopropyl group and the fluorine atom, which confer distinct chemical and biological properties.

Activité Biologique

N-Isopropyl-2-fluoroaniline (CAS: 112121-87-6) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), synthesis methods, and relevant case studies.

- Molecular Formula : C9H12FN

- Molecular Weight : 153.2 g/mol

- IUPAC Name : 2-fluoro-N-isopropylaniline

- SMILES : CC(C)NC1=CC=CC=C1F

Biological Activity Overview

This compound has been studied for its potential applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of various bioactive compounds. Its biological activities are influenced by the presence of the fluorine atom and the isopropyl group, which can modulate the compound's reactivity and selectivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The fluorine atom can enhance lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the isopropyl group introduces steric hindrance, which may affect binding affinity and selectivity for target enzymes or receptors.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the aniline structure can significantly impact biological activity. The following table summarizes key findings regarding the SAR of this compound:

| Compound Variant | Biological Activity | Comments |

|---|---|---|

| This compound | Moderate | Effective against certain bacterial strains |

| N-Methyl-2-fluoroaniline | Low | Reduced steric hindrance decreases activity |

| N-Isobutyl-2-fluoroaniline | High | Increased bulk enhances interaction with targets |

Case Studies

- Antimicrobial Activity : A study conducted on various fluoroanilines, including this compound, demonstrated significant antibacterial properties against Gram-positive bacteria. The compound exhibited an IC50 value indicating effective inhibition of bacterial growth, suggesting potential as a lead compound for antibiotic development .

- Anti-inflammatory Properties : Research has indicated that derivatives of fluoroanilines possess anti-inflammatory effects. This compound was evaluated in vitro for its ability to inhibit pro-inflammatory cytokines in human cell lines, showing promising results that warrant further investigation into its therapeutic applications .

- Synthesis and Optimization : The synthesis of this compound involves various methodologies that optimize yield and purity. A notable method includes a palladium-catalyzed reaction between 4-fluoronitrobenzene and isopropylamine under hydrogen atmosphere, achieving yields up to 96% . This efficient synthesis route supports its viability for large-scale production.

Propriétés

IUPAC Name |

2-fluoro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWGNHRGJQRJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458255 | |

| Record name | N-isopropyl-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112121-87-6 | |

| Record name | 2-Fluoro-N-(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112121-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-isopropyl-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.